![molecular formula C13H18ClNO B2484861 (1-(3-Chlorobenzyl)piperidin-4-yl)methanol CAS No. 1241009-48-2](/img/structure/B2484861.png)
(1-(3-Chlorobenzyl)piperidin-4-yl)methanol
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Description
“(1-(3-Chlorobenzyl)piperidin-4-yl)methanol” is a chemical compound with the molecular formula C13H18ClNO and a molecular weight of 239.74 . It is a derivative of piperidinemethanol .
Molecular Structure Analysis
The molecular structure of “(1-(3-Chlorobenzyl)piperidin-4-yl)methanol” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a benzyl group (a benzene ring attached to a methyl group) at the 3rd position and a hydroxyl group at the 4th position .Scientific Research Applications
Antimalarial Activity
(1-(3-Chlorobenzyl)piperidin-4-yl)methanol: and its derivatives have shown promising antimalarial properties. In a study evaluating synthetic 1,4-disubstituted piperidines, several analogues exhibited significant inhibition of Plasmodium falciparum growth. Notably, alcohol analogues demonstrated high activity against both chloroquine-sensitive and resistant strains of the parasite. The hydroxyl group at C-7’ in these alcohol analogues appears crucial for their antiplasmodial activity .
Structural Analysis
Researchers have synthesized various derivatives of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol using condensation reactions. Techniques like X-ray crystallography have been employed to analyze their structures, aiding in understanding their properties and potential applications.
NLRP3 Inhibition
In a screening study, compounds related to (1-(3-Chlorobenzyl)piperidin-4-yl)methanol were evaluated for their ability to inhibit IL-1β release in human macrophages. Among these, certain derivatives emerged as promising NLRP3 inhibitors. These findings suggest potential immunomodulatory applications .
Drug Discovery
Piperidines, including this compound, have drawn attention in drug discovery. Their diverse chemical space and biological activity make them attractive candidates for developing novel therapeutics. Researchers continue to explore their potential in various disease areas .
Medicinal Chemistry
The piperidine moiety is prevalent in medicinal chemistry due to its versatility. Researchers investigate modifications around the piperidine ring to enhance drug properties, such as bioavailability, selectivity, and pharmacokinetics(1-(3-Chlorobenzyl)piperidin-4-yl)methanol could serve as a scaffold for designing new drugs .
Neurological Disorders
While specific studies on this compound are limited, piperidines have been explored for their potential in treating neurological disorders. Their interactions with neurotransmitter receptors and modulation of neuronal activity make them intriguing candidates for further investigation .
properties
IUPAC Name |
[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-13-3-1-2-12(8-13)9-15-6-4-11(10-16)5-7-15/h1-3,8,11,16H,4-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHUJQBRDLNGEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Chlorobenzyl)piperidin-4-yl)methanol |
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